An In-Depth Technical Guide to the Chemical Properties of Octahydropyrazino[2,1-c]Oxazine Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of Octahydropyrazino[2,1-c]Oxazine Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of Octahydropyrazino[2,1-c][1][2]Oxazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydropyrazino[2,1-c][1][2]oxazine hydrochloride is a saturated bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of Octahydropyrazino[2,1-c][1][2]oxazine hydrochloride, including its synthesis, physicochemical characteristics, spectral properties, and analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of new pharmaceuticals based on this promising molecular framework.
Introduction
The fusion of pyrazine and oxazine ring systems in Octahydropyrazino[2,1-c][1][2]oxazine creates a unique conformational landscape that is increasingly being explored in the quest for new drugs. Derivatives of the broader oxazine class have demonstrated a wide range of pharmacological activities, including sedative, analgesic, anticonvulsant, and antimicrobial effects.[3][4] The octahydropyrazino[2,1-c][1][2]oxazine core, in particular, has been identified as a useful framework for developing agents with actions in the central nervous system (CNS).[5] This guide will focus on the hydrochloride salt of the parent compound, a common form for improving solubility and handling of amine-containing pharmaceuticals.
Molecular Structure and Physicochemical Properties
The core structure of Octahydropyrazino[2,1-c][1][2]oxazine consists of a pyrazine ring fused to a 1,4-oxazine ring. The "octahydro" prefix indicates that the bicyclic system is fully saturated. The hydrochloride salt is typically a white to off-white crystalline solid.[6]
Table 1: Physicochemical Properties of Octahydropyrazino[2,1-c][1][2]oxazine Hydrochloride and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClN₂O | [7] |
| Molecular Weight | 178.66 g/mol | [7][8] |
| Appearance | White crystalline solid | [6] |
| Solubility | Soluble in water | [6] |
| Purity | Typically >95% | |
| Storage | 4°C, protect from light | [9] |
| Calculated LogP (free base) | -0.35 to -0.50 | [10][11] |
Note: Some data, such as LogP, are for the free base and are calculated values. Experimental values for the hydrochloride salt may vary.
The presence of two nitrogen atoms, one of which is protonated in the hydrochloride salt, significantly influences the molecule's polarity and solubility. The calculated LogP of the free base suggests it is a relatively polar molecule.
Caption: Structure of Octahydropyrazino[2,1-c][1][2]oxazine Hydrochloride.
Synthesis
Proposed Synthetic Pathway
The synthesis could commence from a chiral piperazine-2-methanol derivative, which would be N-alkylated with a two-carbon electrophile bearing a leaving group, followed by an intramolecular cyclization to form the oxazine ring.
Caption: Proposed synthetic workflow for the target compound.
Illustrative Experimental Protocol (Adapted from related syntheses)
Step 1: Synthesis of the Octahydropyrazino[2,1-c][1][2]oxazine free base
-
To a solution of (S)-piperazine-2-methanol (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add a base like potassium carbonate (2-3 equivalents).
-
Add 2-bromoethanol (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.[6]
-
Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in ethanol) dropwise with stirring until the solution becomes acidic.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Spectral Properties
Detailed spectral data for the title compound are not widely published. However, the expected ¹H and ¹³C NMR, IR, and mass spectral features can be predicted based on the analysis of similar[1][2]oxazine derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the methylene and methine protons of the saturated bicyclic system. The exact chemical shifts and coupling patterns will depend on the stereochemistry and conformational rigidity of the rings.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aliphatic carbons, typically in the range of 40-80 ppm. The carbons adjacent to the oxygen and nitrogen atoms will be deshielded and appear at the lower field end of this range. For example, in the parent 1,4-oxazine, the C-H signals adjacent to nitrogen and oxygen appear at approximately 114.5 ppm and 126.4 ppm, respectively, though these values will be significantly lower in the saturated system.[12]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. A broad absorption band corresponding to the N-H stretch of the protonated amine is also expected, typically in the 2400-2800 cm⁻¹ range. C-O and C-N stretching vibrations will be observed in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the molecular ion of the free base [M+H]⁺. The exact mass can be used to confirm the elemental composition.
Table 2: Predicted Spectroscopic Data for Octahydropyrazino[2,1-c][1][2]oxazine
| Technique | Expected Features |
| ¹H NMR | Complex multiplets in the 1.5-4.0 ppm range. |
| ¹³C NMR | Signals in the 40-80 ppm range for aliphatic carbons. |
| IR (cm⁻¹) | ~2800-3000 (C-H stretch), ~2400-2800 (N-H stretch), ~1000-1300 (C-O, C-N stretch). |
| MS (ESI+) | [M+H]⁺ peak corresponding to the free base. |
Analytical Methods
Purity determination and quantification of Octahydropyrazino[2,1-c][1][2]oxazine hydrochloride are crucial for its use in research and development. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of this polar compound. A C8 or C18 column could be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve good separation of the main compound from any impurities. Detection can be performed using a UV detector at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore.[13]
Caption: A typical workflow for HPLC analysis.
Chiral Analysis
As the molecule contains a chiral center, methods for chiral separation may be required, particularly if the synthesis starts from a racemic precursor. Chiral HPLC columns are often employed for this purpose.[14]
Reactivity and Stability
Octahydropyrazino[2,1-c][1][2]oxazine hydrochloride is expected to be a stable solid under normal storage conditions.[9] However, as with any amine salt, it should be protected from strong bases, which would liberate the free base. The free base, being an amine, is susceptible to oxidation. The compound should also be kept away from strong oxidizing agents and strong acids.[6]
Pharmacological Context
While specific pharmacological data for the parent compound is limited in the public domain, the pyrazino-oxazine scaffold is of considerable interest. For instance, pyrazolo-pyrido-oxazine dione derivatives have been investigated as inhibitors of NADPH oxidases (Nox1 and Nox4) for the treatment of idiopathic pulmonary fibrosis.[15] The related octahydropyrido[2,1-c][1][2]oxazine system has been shown to possess CNS depressant activity.[5] These findings underscore the potential of the Octahydropyrazino[2,1-c][1][2]oxazine core as a starting point for the development of new therapeutic agents.
Conclusion
Octahydropyrazino[2,1-c][1][2]oxazine hydrochloride is a valuable building block for medicinal chemistry. This guide has provided a detailed overview of its chemical properties, drawing upon data from related compounds where specific information is not available. The proposed synthetic and analytical methods offer a practical framework for researchers working with this compound. As interest in this and related heterocyclic systems grows, it is anticipated that more detailed experimental data will become available, further enabling the exploration of its therapeutic potential.
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